molecular formula C12H19NO4S B3870940 N-(BUTAN-2-YL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE

N-(BUTAN-2-YL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE

Cat. No.: B3870940
M. Wt: 273.35 g/mol
InChI Key: QXKJFAONGHTPPZ-UHFFFAOYSA-N
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Description

N-(BUTAN-2-YL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE is an organic compound characterized by the presence of a butan-2-yl group, a dimethoxybenzene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(BUTAN-2-YL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with butan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(BUTAN-2-YL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Sulfonic acids or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

N-(BUTAN-2-YL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(BUTAN-2-YL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The butan-2-yl and dimethoxybenzene groups contribute to the compound’s overall hydrophobicity and binding affinity, influencing its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(BUTAN-2-YL)-4-METHOXYBENZENE-1-SULFONAMIDE
  • N-(BUTAN-2-YL)-3,4-DIMETHOXYBENZENE-1-CARBONAMIDE
  • N-(BUTAN-2-YL)-3,4-DIMETHOXYBENZENE-1-THIOAMIDE

Uniqueness

N-(BUTAN-2-YL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE is unique due to the presence of both the butan-2-yl and dimethoxybenzene groups, which confer specific chemical and physical properties. These groups influence the compound’s reactivity, solubility, and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-butan-2-yl-3,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4S/c1-5-9(2)13-18(14,15)10-6-7-11(16-3)12(8-10)17-4/h6-9,13H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKJFAONGHTPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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